molecular formula C19H21N5 B11928427 1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine

1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine

Cat. No.: B11928427
M. Wt: 319.4 g/mol
InChI Key: HECBGNXQFPGVRQ-UHFFFAOYSA-N
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Description

1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine is a complex organic compound that features a pyridine ring with an aminomethyl group at the 6-position and two pyridin-2-ylmethyl groups attached to a central methanamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine typically involves multi-step organic reactions. One common approach is to start with the functionalization of pyridine derivatives. For instance, the reaction of 2-aminopyridine with formaldehyde and a secondary amine can yield the desired product through a Mannich-type reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to metal ions, forming stable complexes that can inhibit or activate specific biological pathways. The aminomethyl group and pyridine rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications. Its ability to form stable complexes with metal ions and its potential bioactivity make it a valuable compound in various research fields.

Properties

Molecular Formula

C19H21N5

Molecular Weight

319.4 g/mol

IUPAC Name

[6-[[bis(pyridin-2-ylmethyl)amino]methyl]pyridin-2-yl]methanamine

InChI

InChI=1S/C19H21N5/c20-12-16-8-5-9-19(23-16)15-24(13-17-6-1-3-10-21-17)14-18-7-2-4-11-22-18/h1-11H,12-15,20H2

InChI Key

HECBGNXQFPGVRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC(=N3)CN

Origin of Product

United States

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